2-Cyano-3-fluorophenylfluoranesulfonate
Description
2-Cyano-3-fluorophenylfluoranesulfonate is a fluorinated aromatic sulfonate ester characterized by a cyano group at the ortho position (C2) and a fluorine atom at the meta position (C3) relative to the fluoranesulfonate functional group. This compound’s structure combines electron-withdrawing substituents (cyano and fluorine) with a sulfonate ester, which is known for its stability and utility in organic synthesis, particularly as a leaving group or intermediate in cross-coupling reactions.
Properties
Molecular Formula |
C7H3F2NO3S |
|---|---|
Molecular Weight |
219.17 g/mol |
IUPAC Name |
2-cyano-1-fluoro-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H3F2NO3S/c8-6-2-1-3-7(5(6)4-10)13-14(9,11)12/h1-3H |
InChI Key |
QEKGVFZYOPDWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a suitable precursor, such as 2-bromo-3-fluorophenylfluoranesulfonate, is reacted with a cyanide source under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-Cyano-3-fluorophenylfluoranesulfonate may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluorophenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium fluoride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenyl oxides, while reduction can produce aminophenyl derivatives.
Scientific Research Applications
2-Cyano-3-fluorophenylfluoranesulfonate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-fluorophenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The fluoranesulfonate group may enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of 2-Cyano-3-fluorophenylfluoranesulfonate and related compounds, based on available evidence and inferred trends:
Key Comparative Insights
Triflates are already widely used in cross-coupling reactions due to their superior leaving-group properties . Positional isomerism (e.g., 2- vs. 3-fluorophenyl derivatives) influences steric and electronic profiles. For example, 2-Fluorophenyl trifluoromethanesulfonate may exhibit reduced steric hindrance compared to the 3-fluoro isomer, altering its reactivity in nucleophilic substitutions .
Stability and Handling: Fluoranesulfonates (e.g., -OSO₂F) are less common than triflates (-OSO₂CF₃) but share similar thermal stability. However, fluoranesulfonates may hydrolyze more readily under acidic conditions due to the smaller, less electron-withdrawing fluorane group compared to trifluoromethyl . 3-Fluorophthalonitrile’s nitrile groups render it highly reactive toward nucleophiles, a trait shared with 2-Cyano-3-fluorophenylfluoranesulfonate. Both compounds likely require anhydrous storage .
Applications: Pharmaceutical Intermediates: The combination of -CN and -F in 2-Cyano-3-fluorophenylfluoranesulfonate mirrors bioactive motifs in kinase inhibitors or antifungal agents. Similar compounds, like 2-Chloro-3-fluorophenyl isocyanate, are used to synthesize urea derivatives for drug discovery . Materials Science: Triflate derivatives are pivotal in synthesizing conductive polymers, while nitrile-containing compounds (e.g., 3-Fluorophthalonitrile) serve as precursors for optical materials .
Methodological Considerations for Structural Analysis
Structural comparisons rely on crystallographic tools such as SHELXL (for small-molecule refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids). These programs enable precise determination of substituent effects on molecular geometry and packing . For example, SHELX software has been critical in analyzing sulfonate ester conformations, while ORTEP aids in illustrating steric interactions between ortho-substituted groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
